

# A Comparative Guide to Alixorexton and Other Orexin Agonists in Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The discovery of the orexin signaling pathway and its role in regulating wakefulness has paved the way for a new class of therapeutic agents for sleep-wake disorders like narcolepsy. Orexin agonists, which aim to replace the deficient orexin neuropeptides in narcolepsy type 1 (NT1), represent a promising, potentially disease-modifying treatment approach. This guide provides a comparative overview of **Alixorexton** (ALKS 2680), a selective orexin 2 receptor (OX2R) agonist in development by Alkermes, and other notable orexin agonists that have entered clinical investigation.

## **Orexin Signaling Pathway**

The orexin system consists of two neuropeptides, orexin-A and orexin-B, which act on two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). These receptors are distributed throughout the brain and are involved in regulating various physiological functions, including wakefulness, appetite, and reward. Activation of OX2R is considered to be the primary driver of wakefulness.





Click to download full resolution via product page

Caption: Orexin agonist signaling pathway.

### **Preclinical Pharmacology**

The preclinical profile of an orexin agonist, particularly its potency and selectivity for OX2R over OX1R, is a critical determinant of its potential therapeutic window and side-effect profile. The following table summarizes available preclinical data for **Alixorexton** and other key orexin agonists.



| Compound                   | Developer                   | Target       | In Vitro<br>Potency<br>(EC50)              | Selectivity (vs.<br>OX1R) |
|----------------------------|-----------------------------|--------------|--------------------------------------------|---------------------------|
| Alixorexton<br>(ALKS 2680) | Alkermes                    | OX2R Agonist | Potent (specific<br>EC50 not<br>disclosed) | ~5,000-fold[1]            |
| Danavorexton<br>(TAK-925)  | Takeda                      | OX2R Agonist | 5.5 nM                                     | >5,000-fold               |
| Firazorexton<br>(TAK-994)  | Takeda                      | OX2R Agonist | 19 nM                                      | >700-fold[2]              |
| Oveporexton<br>(TAK-861)   | Takeda                      | OX2R Agonist | 2.5 nM[3]                                  | Selective for OX2R        |
| ORX750                     | Centessa<br>Pharmaceuticals | OX2R Agonist | 0.11 nM                                    | 9,800-fold                |

## **Clinical Development and Efficacy**

The clinical development of orexin agonists has primarily focused on narcolepsy type 1 and 2, with some exploration into idiopathic hypersomnia. The primary endpoints in these trials are typically the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).



| Compound                   | Development<br>Status            | Indication(s)                  | Key Efficacy<br>Findings (vs.<br>Placebo)                                                                                                                              |
|----------------------------|----------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Alixorexton (ALKS<br>2680) | Phase 2                          | NT1, NT2, IH                   | NT1: Statistically significant, dosedependent improvements in MWT sleep latency.[4] NT2: Statistically significant improvements in MWT and ESS at the highest dose.[5] |
| Danavorexton (TAK-<br>925) | Phase 2 (some trials stopped)[6] | Narcolepsy, IH, Sleep<br>Apnea | Dose-dependent increases in MWT sleep latency in NT1 and NT2.[7]                                                                                                       |
| Firazorexton (TAK-<br>994) | Discontinued                     | Narcolepsy                     | Significant improvements in MWT and ESS.[8][9]                                                                                                                         |
| Oveporexton (TAK-<br>861)  | Phase 3                          | NT1                            | Statistically significant and clinically meaningful improvements in MWT and ESS.[10][11][12]                                                                           |
| ORX750                     | Phase 2 Initiated[13]            | Narcolepsy, IH                 | Phase 1 in sleep-<br>deprived healthy<br>volunteers showed<br>significant<br>improvements in<br>MWT.[14]                                                               |

## **Safety and Tolerability**



The safety profile of orexin agonists is a key area of investigation. While generally well-tolerated in early studies, some compounds have faced challenges.

| Compound                | Key Safety and Tolerability Findings                                                                                                                                                                                                                                             |  |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Alixorexton (ALKS 2680) | Generally well-tolerated in Phase 1 and 2 studies.[15] Most common adverse events were mild to moderate and included pollakiuria, insomnia, and urinary urgency.[16]                                                                                                             |  |
| Danavorexton (TAK-925)  | Generally well-tolerated in Phase 1 studies.                                                                                                                                                                                                                                     |  |
| Firazorexton (TAK-994)  | Development discontinued due to drug-induced liver injury observed in Phase 2 trials.[2][9]                                                                                                                                                                                      |  |
| Oveporexton (TAK-861)   | Generally safe and well-tolerated in Phase 2.  The most common treatment-emergent adverse events were insomnia, urinary urgency and frequency, and salivary hypersecretion.[11][12]  No cases of hepatotoxicity or visual disturbances reported in the Phase 2b trial.[11]  [12] |  |
| ORX750                  | Favorable safety and tolerability profile in Phase 1, with no observations of frequently reported on-target adverse events associated with other OX2R agonists, and no cases of hepatotoxicity or visual disturbances.                                                           |  |

#### **Pharmacokinetics**

The pharmacokinetic profile of an oral orexin agonist is crucial for its dosing regimen and overall therapeutic effect. An ideal profile would involve rapid absorption and a half-life sufficient to maintain wakefulness throughout the day with once-daily dosing, without causing insomnia at night.



| Compound                | Route of Administration | Key Pharmacokinetic<br>Characteristics                                                                   |
|-------------------------|-------------------------|----------------------------------------------------------------------------------------------------------|
| Alixorexton (ALKS 2680) | Oral                    | Biphasic<br>distribution/elimination with a<br>terminal half-life suitable for<br>once-daily dosing.[15] |
| Danavorexton (TAK-925)  | Intravenous             | Elimination half-life of approximately 3.3–5.1 hours. [17]                                               |
| Firazorexton (TAK-994)  | Oral                    | Orally active.                                                                                           |
| Oveporexton (TAK-861)   | Oral                    | Orally available.[3]                                                                                     |
| ORX750                  | Oral                    | Rapid absorption, with plasma concentrations peaking at 2 hours after the first dose.[18]                |

# Experimental Protocols Maintenance of Wakefulness Test (MWT)

The MWT is an objective measure of the ability to stay awake. The test typically consists of four trials conducted at two-hour intervals. In each trial, the patient is seated in a quiet, dimly lit room and instructed to try to remain awake for a specified period (often 20 or 40 minutes). The primary outcome is the sleep latency, which is the time from the start of the trial to the first signs of sleep, as measured by polysomnography.





Click to download full resolution via product page

Caption: Standard Maintenance of Wakefulness Test workflow.

#### **Epworth Sleepiness Scale (ESS)**

The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight different common situations.[7][18][15][20] The patient rates each situation on a 4-point scale (0 = would never doze; 3 = high chance of dozing).[18][15] The total score ranges from 0 to 24, with a score greater than 10 generally indicating excessive daytime sleepiness. [15]

#### In Vitro Receptor Agonist Assays (Calcium Mobilization)

The potency of orexin agonists is often determined using in vitro cell-based assays that measure the downstream signaling of receptor activation. A common method is the calcium mobilization assay. In this assay, cells engineered to express the orexin receptor of interest (e.g., OX2R) are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, a signaling cascade is initiated that leads to an increase in intracellular calcium concentration. This change in calcium levels is detected as a change in fluorescence, which can be quantified to determine the agonist's potency (EC50).



#### Conclusion

Alixorexton is a promising, orally active, and highly selective OX2R agonist that has demonstrated clinically meaningful improvements in wakefulness and excessive daytime sleepiness in patients with narcolepsy. Its safety and pharmacokinetic profile appear suitable for once-daily dosing. The landscape of orexin agonist development is dynamic, with several other potent and selective compounds progressing through clinical trials. The discontinuation of firazorexton due to liver toxicity highlights the importance of careful safety monitoring for this class of drugs. As more data from ongoing and future studies become available, a clearer picture of the comparative efficacy and safety of these novel therapies will emerge, offering new hope for patients with debilitating sleep-wake disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Firazorexton Wikipedia [en.wikipedia.org]
- 3. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investor.alkermes.com [investor.alkermes.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Firazorexton Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - Practical Neurology [practicalneurology.com]
- 11. takeda.com [takeda.com]



- 12. neurologylive.com [neurologylive.com]
- 13. neurologylive.com [neurologylive.com]
- 14. neurology.org [neurology.org]
- 15. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily Alixorexton in Patients With Narcolepsy Type 2 [prnewswire.com]
- 17. Danavorexton Wikipedia [en.wikipedia.org]
- 18. sleepreviewmag.com [sleepreviewmag.com]
- 19. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 20. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Alixorexton and Other Orexin Agonists in Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607043#alixorexton-vs-other-orexin-agonists-in-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com